molecular formula C8H10ClNO B1382363 4-(Aminomethyl)benzaldehyde hydrochloride CAS No. 1803571-99-4

4-(Aminomethyl)benzaldehyde hydrochloride

Cat. No.: B1382363
CAS No.: 1803571-99-4
M. Wt: 171.62 g/mol
InChI Key: HKRVTTAGPORXSX-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzaldehyde hydrochloride is a chemical compound with the molecular formula C8H9NO. It is a white to pale yellow crystal powder . It is also known as PAMBA hydrochloride.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4,6H,5,9H2;1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, I could not find more specific physical and chemical properties of this compound.

Scientific Research Applications

Enzymatic Production of Benzaldehyde

4-(Aminomethyl)benzaldehyde hydrochloride plays a role in the enzymatic production of benzaldehyde, a compound with an almond-like aroma widely used in the food industry. Research has focused on developing enzymatic processes using l-phenylalanine as a substrate to produce benzaldehyde. A study by Takakura et al. (2022) reported the engineering of 4-hydroxymandelate synthase to improve the efficiency of this process, achieving a significantly higher conversion rate of l-phenylalanine to benzaldehyde compared to the wild type (Takakura, Ono, Danjo, & Nozaki, 2022).

Synthesis of Schiff Base Compounds

Another application is in the synthesis of new Schiff base compounds derived from 4-amino benzoic acid. Radi et al. (2019) explored this avenue, studying the biological activity of these compounds against different bacteria. Their research highlights the chemical versatility and potential biological applications of derivatives of this compound (Radi, Husain, Zaki, Sultan, Hamed, & Khamis, 2019).

Regioselective Protection in Organic Synthesis

The regioselective protection of hydroxyl groups in compounds like 3,4-dihydroxy-benzaldehyde, where this compound can be implicated, was demonstrated in a study by Plourde & Spaetzel (2002). This research presents an application in synthetic organic chemistry, particularly in manipulating specific functional groups for complex chemical syntheses (Plourde & Spaetzel, 2002).

Development of Charge-Transporting Materials

In materials science, this compound derivatives have been studied for their potential in developing charge-transporting materials. A study by Liu Li-zeng et al. (2014) on a specific compound synthesized from this compound showed promising characteristics for use in electronic materials (Liu Li-zeng, Wei, Xian-fang, Dong-zhi, Gongfeng, & Zhengchen, 2014).

Applications in Synthesis of Organic Molecular Complexes

Further applications extend to the design and synthesis of organic molecular complexes, as explored in computational and experimental studies. Kumar & Mishra (2020) focused on hydrogen-bonded organic molecular complexes derived from 4-[bis[2-(acetyloxy)ethyl]amino]benzaldehyde for opto-electronic applications, highlighting the relevance in the field of materials science and chemistry (Kumar & Mishra, 2020).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety precautions include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Properties

IUPAC Name

4-(aminomethyl)benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4,6H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRVTTAGPORXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803571-99-4
Record name 4-(aminomethyl)benzaldehyde hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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